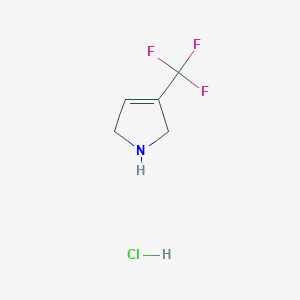

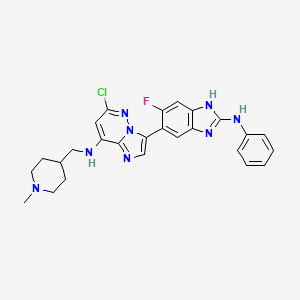

1-(6-(3-fluoro-5-(trifluoromethyl)benzyl)pyrimidin-4-yl)-N-(2-hydroxyethyl)indoline-4-carboxamide

概要

説明

PW0787は、強力で選択的な経口活性を持つ脳透過性Gタンパク質共役受容体52(GPR52)アゴニストです。 この化合物は、精神刺激薬の行動を抑制する上で大きな可能性を示しており、主に中枢神経系への影響を調べるための科学研究で使用されています .

準備方法

PW0787の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかのステップが含まれます。 詳細な合成ルートと反応条件は、専売特許であり、通常、サプライヤーが提供します。 工業生産方法は、化合物の安定性とバイオアベイラビリティを確保しながら、収率と純度を最適化することに重点を置いています .

化学反応の分析

PW0787は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素を付加するか、水素を除去することを伴います。

還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素を付加するか、酸素を除去することを伴います。

置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基で置き換えることを伴います。

これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、および制御された温度が含まれます。 形成される主要な生成物は、適用される特定の反応と条件によって異なります .

科学研究への応用

PW0787は、以下を含む幅広い科学研究への応用を持っています。

化学: Gタンパク質共役受容体52アゴニストの特性と反応を研究するために使用されます。

生物学: 神経細胞のシグナル伝達とGタンパク質共役受容体52の中枢神経系における役割に関する研究に使用されます。

医学: 統合失調症や薬物乱用などの精神疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

PW0787 has a wide range of scientific research applications, including:

Chemistry: Used to study the properties and reactions of G protein-coupled receptor 52 agonists.

Biology: Employed in research on neuronal signaling and the role of G protein-coupled receptor 52 in the central nervous system.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and substance use disorders.

Industry: Utilized in the development of new pharmaceuticals targeting G protein-coupled receptor 52 .

作用機序

PW0787は、主にヒト線条体にあるD2中型棘状ニューロンに発現しているGタンパク質共役受容体52に結合することで作用を発揮します。 この結合は、サイクリックアデノシンモノホスフェート(cAMP)シグナル伝達を増加させ、ドーパミンD2受容体の活性を阻害します。 この化合物のアロステリックな作用機序は、Gタンパク質共役受容体52の細胞外ループ2に結合し、神経細胞の興奮性と抗精神病薬様活性を高めます .

類似の化合物との比較

PW0787は、高い選択性、脳透過性、および経口バイオアベイラビリティによりユニークです。 類似の化合物には、以下が含まれます。

FTBMT: cAMPシグナル伝達に対する同様の効果を持つ別のGタンパク質共役受容体52アゴニスト。

キンピロール: PW0787の効果を評価するための比較研究で使用されるドーパミンD2受容体アゴニスト。

これらの化合物は、作用機序と治療の可能性においていくつかの類似点がありますが、選択性、バイオアベイラビリティ、および中枢神経系内の特定の標的においては異なります。

類似化合物との比較

PW0787 is unique due to its high selectivity, brain penetrance, and oral bioavailability. Similar compounds include:

FTBMT: Another G protein-coupled receptor 52 agonist with similar effects on cAMP signaling.

Quinpirole: A dopamine D2 receptor agonist used in comparative studies to evaluate the effects of PW0787.

TAK-041: A selective G protein-coupled receptor 139 agonist with potential therapeutic effects in psychiatric disorders

These compounds share some similarities in their mechanisms of action and therapeutic potential but differ in their selectivity, bioavailability, and specific targets within the central nervous system.

特性

IUPAC Name |

1-[6-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyrimidin-4-yl]-N-(2-hydroxyethyl)-2,3-dihydroindole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F4N4O2/c24-16-9-14(8-15(11-16)23(25,26)27)10-17-12-21(30-13-29-17)31-6-4-18-19(2-1-3-20(18)31)22(33)28-5-7-32/h1-3,8-9,11-13,32H,4-7,10H2,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNVWBLTVAPNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC(=C21)C(=O)NCCO)C3=NC=NC(=C3)CC4=CC(=CC(=C4)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8139986.png)

![5-[(diethoxyphosphinyl)carbonyl]-1H-indole-2-carboxylic acid](/img/structure/B8139988.png)

![3'-nitrospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline]](/img/structure/B8140009.png)

![2-[4-(3,5-Diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8140014.png)

![5-[Tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8140018.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8140025.png)

![[4-(3,4-Dimethylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140049.png)